molecular formula C9H9F3OS B13186531 2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol

2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol

Cat. No.: B13186531
M. Wt: 222.23 g/mol
InChI Key: PPDMWUVZIKIOCJ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol is an organic compound with the molecular formula C9H9F3OS It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethane-1-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol typically involves the reaction of 4-(trifluoromethyl)phenol with ethylene sulfide in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic substitution of the phenol group by the ethylene sulfide, resulting in the formation of the desired thiol compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenoxyethanol
  • 4-(Trifluoromethyl)phenoxyacetic acid

Uniqueness

2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form strong interactions with biological targets.

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]ethanethiol

InChI

InChI=1S/C9H9F3OS/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14/h1-4,14H,5-6H2

InChI Key

PPDMWUVZIKIOCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCS

Origin of Product

United States

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